9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol It is characterized by the presence of a bicyclic structure with two fluorine atoms and a carboxylic acid group
Preparation Methods
The synthesis of 9,9-Difluoro-3-oxabicyclo[331]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and the bicyclic structure play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Similar compounds to 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid include:
7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid: Another bicyclic compound with fluorine atoms and a carboxylic acid group.
3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid: Lacks the fluorine atoms but has a similar bicyclic structure. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the bicyclic core, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQCZDIBRDJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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